molecular formula C8H8NNaO2 B2614964 Sodium 2-(pyridin-4-yl)propanoate CAS No. 1909313-66-1

Sodium 2-(pyridin-4-yl)propanoate

Cat. No.: B2614964
CAS No.: 1909313-66-1
M. Wt: 173.147
InChI Key: CMFBHQLIELAZEO-UHFFFAOYSA-M
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Description

Sodium 2-(pyridin-4-yl)propanoate is a sodium salt derived from the carboxylic acid 2-(pyridin-4-yl)propanoic acid. Its structure features a pyridine ring attached to the α-carbon of a propanoate moiety, with the carboxylate group ionized as a sodium salt. This compound is characterized by high water solubility due to its ionic nature, making it suitable for applications requiring aqueous compatibility, such as pharmaceuticals or biochemical reagents.

Properties

IUPAC Name

sodium;2-pyridin-4-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.Na/c1-6(8(10)11)7-2-4-9-5-3-7;/h2-6H,1H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFBHQLIELAZEO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8NNaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909313-66-1
Record name sodium 2-(pyridin-4-yl)propanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(pyridin-4-yl)propanoate typically involves the neutralization of 2-(pyridin-4-yl)propanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization.

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar route but is optimized for large-scale operations. This involves the use of continuous reactors and efficient crystallization techniques to ensure high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Pyridine derivatives with oxidized side chains.

    Reduction: Reduced forms of the pyridine ring or side chains.

    Substitution: Functionalized pyridine derivatives with various substituents.

Scientific Research Applications

Sodium 2-(pyridin-4-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Sodium 2-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Ethyl 2-(Diethoxyphosphoryl)-3-(Pyridin-4-yl)propanoate (Compound 30)
  • Structure : Differs by the presence of a diethoxyphosphoryl group at the α-carbon and an ethyl ester instead of a sodium carboxylate .
  • The ethyl ester reduces water solubility compared to the sodium salt.
  • Applications: Likely used as an intermediate in organophosphorus chemistry or agrochemical synthesis.
Methyl 2-(Di(tert-butoxycarbonyl)amino)-3-(Pyridin-4-yl)propanoate (Compound 16)
  • Structure: Features a tert-butoxycarbonyl (Boc)-protected amino group at the α-carbon and a methyl ester .
  • Properties : The Boc group provides temporary amine protection, making this compound valuable in peptide synthesis. The methyl ester increases lipophilicity, favoring organic-phase reactions.
  • Synthesis : Prepared via iridium-catalyzed photoredox coupling, yielding 34% after chromatography .
Methyl (2R)-3-(Furan-2-yl)-2-(Pyridin-4-yl)propanoate (RH4)
  • Structure : Incorporates a chiral center at the α-carbon and a furan substituent on the β-carbon .
  • Chirality may influence biological activity.
  • Applications : Structural data from the Protein Data Bank (PDB) suggest use in crystallography or enzyme inhibition studies .

Physicochemical Properties

Property Sodium 2-(Pyridin-4-yl)propanoate Ethyl 2-(Diethoxyphosphoryl)-3-(Pyridin-4-yl)propanoate Methyl (2R)-3-(Furan-2-yl)-2-(Pyridin-4-yl)propanoate
Solubility High (aqueous) Low (organic solvents) Moderate (polar aprotic solvents)
Molecular Weight ~215 g/mol (estimated) ~466–545 g/mol 231.25 g/mol
Ionization State Ionic (carboxylate) Neutral ester Neutral ester
Key Functional Groups Carboxylate, pyridine Phosphoryl, ethyl ester Furan, methyl ester, chiral center

Spectral and Analytical Data

  • IR/NMR Trends :
    • Sodium carboxylate: Absence of ester C=O stretch (~1700 cm⁻¹); carboxylate bands (~1550–1610 cm⁻¹) .
    • Esters: Distinct ester C=O stretches in IR; ¹H NMR signals for ester methyl/ethyl groups (δ 1.1–4.2 ppm) .
  • Melting Points : Esters exhibit higher melting points (268–287°C) due to crystalline packing, while the sodium salt may form hydrates with lower melting points .

Biological Activity

Sodium 2-(pyridin-4-yl)propanoate is a compound that has garnered attention in various fields, including medicinal chemistry and biological research. Its unique structure, characterized by a pyridine ring attached to a propanoate moiety, allows it to interact with numerous biological targets, making it a subject of interest for therapeutic applications.

Chemical Structure and Properties

This compound can be represented structurally as follows:

C8H8NO2Na\text{C}_8\text{H}_8\text{N}\text{O}_2\text{Na}

This compound is a sodium salt of 2-(pyridin-4-yl)propanoic acid, which enhances its solubility and reactivity in aqueous solutions. The presence of the pyridine ring is crucial for its biological activity, allowing for interactions with various enzymes and receptors.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and modulate signaling pathways. The pyridine ring can coordinate with metal ions, influencing biochemical pathways and potentially affecting cellular processes such as proliferation and apoptosis. Additionally, the carboxylate group can engage in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to molecular targets.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens. For instance, it has been explored for its efficacy against Chlamydia species, demonstrating selective activity that could lead to new therapeutic options .
  • Enzyme Inhibition : The compound has been investigated for its role in enzyme inhibition studies. Its interaction with specific enzymes may provide insights into developing inhibitors that could be used therapeutically.
  • Antiviral Properties : Preliminary investigations suggest that this compound may possess antiviral activities, making it a candidate for further research in antiviral drug development.

Study on Antimicrobial Activity

A study conducted by Leung et al. highlighted the synthesis of compounds similar to this compound, which showed significant antibacterial activity against Neisseria meningitidis and Haemophilus influenzae. The compounds demonstrated varying degrees of potency, suggesting that structural modifications could enhance their efficacy .

Enzyme Interaction Studies

In another investigation, researchers explored the interaction of this compound with ClpP protease in E. coli. The results indicated that certain derivatives activated ClpP, suggesting potential applications in antibiotic development targeting bacterial proteases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

CompoundStructure TypeNotable Activity
Sodium 2-(pyridin-2-yl)propanoateSimilar structureLigand in coordination chemistry
Sodium 2-(pyridin-3-yl)propanoateSimilar structurePotentially different enzyme interactions
Sodium 2-(pyridin-4-yl)butanoateExtended carbon chainVaries in biological activity

The positional isomerism of the pyridine ring significantly influences the compound's reactivity and biological interactions, leading to different pharmacological profiles compared to its analogs.

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